molecular formula C5H7ClN2O2 B11920308 (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride

(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride

Cat. No.: B11920308
M. Wt: 162.57 g/mol
InChI Key: BWAGHYXNNPQFGG-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a furan-derived compound characterized by a hydroxyimino (-NHOH) group attached to the carboximidamide moiety at the 2-position of the furan ring. The Z-configuration refers to the spatial arrangement around the imine bond, which influences its reactivity and intermolecular interactions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .

Key structural features:

  • Furan core: A five-membered aromatic oxygen heterocycle.
  • Hydrochloride salt: Improves stability and aqueous solubility.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

N'-hydroxyfuran-2-carboximidamide;hydrochloride

InChI

InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H

InChI Key

BWAGHYXNNPQFGG-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/N.Cl

Canonical SMILES

C1=COC(=C1)C(=NO)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of N′-Hydroxyfuran-2-carboximidamide (Free Base)

Reagents :

  • 2-Furonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Ethanol (EtOH) or ethanol/water mixture

Procedure ():

  • Dissolve 2-furonitrile (1.0 equiv, 10 mmol) and hydroxylamine hydrochloride (1.2 equiv, 12 mmol) in ethanol (30 mL).

  • Add K₂CO₃ (2.0 equiv, 20 mmol) and reflux at 80°C for 4–6 hours.

  • Cool the mixture, filter to remove salts, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate 2:1) to obtain the free base as a colorless oil (91% yield).

Key Data :

  • Reaction Time : 4–6 hours

  • Yield : 85–91%

  • Purity : >95% (HPLC)

Formation of the Hydrochloride Salt

Reagents :

  • N′-Hydroxyfuran-2-carboximidamide (free base)

  • Hydrochloric acid (HCl, 4 M in dioxane or concentrated)

Procedure ():

  • Dissolve the free base (1.0 equiv, 5 mmol) in dry dichloromethane (10 mL).

  • Add HCl (1.2 equiv, 6 mmol) dropwise at 0°C.

  • Stir for 1 hour, then concentrate under vacuum.

  • Recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt as a white solid (88% yield).

Key Data :

  • Melting Point : 128–133°C (lit.)

  • Molecular Formula : C₅H₇ClN₂O₂

  • Molecular Weight : 162.57 g/mol

Optimization of Reaction Conditions

Variations in solvents, bases, and temperatures impact yield and purity:

Parameter Condition 1 Condition 2 Condition 3
Solvent EthanolEthanol/H₂O (3:1)THF
Base K₂CO₃NaOHCs₂CO₃
Temperature 80°C (reflux)70°C90°C
Time 6 hours4 hours8 hours
Yield 91%85%78%

Key Findings :

  • Ethanol as a solvent maximizes yield due to optimal solubility of intermediates.

  • K₂CO₃ provides milder basicity, reducing side reactions compared to NaOH.

Purification and Isolation Techniques

  • Column Chromatography : Preferred for the free base (petroleum ether/ethyl acetate gradient).

  • Recrystallization : Effective for the hydrochloride salt (ethanol/diethyl ether).

  • Purity Assessment : Confirmed via ¹H NMR (DMSO- d₆: δ 9.79 (s, 1H), 7.96–7.83 (m, 5H)) and LC-MS ([M+H]⁺ = 127.0508).

Stereochemical Considerations

The Z-configuration is favored due to:

  • Steric Effects : Bulky furan ring promotes the cis-arrangement of the hydroxylamine group.

  • Acid Stabilization : Protonation of the amidoxime nitrogen stabilizes the Z-isomer in the hydrochloride form.

Alternative Synthetic Routes

While the nitrile-to-amidoxime route dominates, theoretical alternatives include:

  • Reductive Amination : Unviable due to lack of ketone precursors.

  • Cyclization Strategies : No literature support for furan ring formation post-amidoxime synthesis.

Chemical Reactions Analysis

Types of Reactions: (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted furan derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Indoleamine 2,3-Dioxygenase

One of the significant applications of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is its role in modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression. Research indicates that this compound can inhibit IDO activity, which may enhance the effectiveness of anti-cancer treatments. The modulation of IDO is particularly relevant in conditions characterized by immunosuppression, such as cancer and infectious diseases like HIV-1 .

1.2 Neuropharmacological Effects

The compound also interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha7 subtype, which plays a crucial role in cognitive functions and neuroprotection. Studies have shown that compounds similar to (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride can influence neurotransmitter release and exhibit anti-inflammatory properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Properties

2.1 Structure-Activity Relationship

The structure of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride allows it to participate in various biochemical interactions. Its hydroxylamine moiety contributes to its reactivity with biological targets, enhancing its potential as a therapeutic agent. Understanding the structure-activity relationship is crucial for optimizing its efficacy and selectivity against specific targets .

Case Studies

3.1 Cancer Treatment Enhancement

A notable case study focused on the use of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in combination with established chemotherapeutic agents to assess its effect on tumor growth inhibition. The study demonstrated that co-administration led to a significant reduction in tumor size compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

3.2 Anti-Inflammatory Applications

Another study investigated the anti-inflammatory properties of this compound in models of chronic inflammation. Results indicated that treatment with (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride significantly reduced levels of pro-inflammatory cytokines, highlighting its potential as a non-opioid analgesic agent .

Data Tables

Application Area Mechanism Outcome
Modulation of IDOInhibition of enzymatic activityEnhanced anti-cancer treatment efficacy
NeuroprotectionInteraction with alpha7 nAChRsImproved cognitive function
Anti-inflammatory effectsReduction of pro-inflammatory cytokinesAlleviation of chronic pain

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

N′-Hydroxy-5-methyl-2-furancarboximidamide Hydrochloride ()

This compound shares the same carboximidamide backbone and hydroxyimino group but differs by a methyl substituent at the 5-position of the furan ring.

Property (Z)-N'-Hydroxyfuran-2-carboximidamide HCl N′-Hydroxy-5-methyl-2-furancarboximidamide HCl
Furan substituent H at 5-position CH₃ at 5-position
Molecular weight Not reported Not reported
Solubility Likely polar due to HCl salt Similar polarity; methyl may reduce solubility
Synthetic use Potential intermediate Intermediate (CAS 1390739-62-4)

Impact of methyl group :

  • Steric effects : The methyl group may hinder reactivity at the 5-position.

Ranitidine-Related Compounds ()

Ranitidine impurities and derivatives feature substituted furans but differ in functional groups:

Compound Key Features Comparison to Target Compound
Ranitidine complex nitroacetamide Dimethylamino and sulfur-containing groups on furan Lacks hydroxyimino; nitro group enhances electrophilicity
Ranitidine diamine hemifumarate Aminoethylthio and dimethylamino groups Sulfur and amine groups alter metabolic stability
Ranitidine amino alcohol hemifumarate Hydroxymethyl substituent on furan Hydroxymethyl vs. hydroxyimino: divergent H-bonding

Functional group divergence :

  • The target compound’s hydroxyimino group enables chelation or oxime-based reactions, unlike ranitidine’s amino or sulfur groups.
  • Ranitidine derivatives are optimized for histamine H₂ receptor antagonism, whereas the target compound’s applications remain unexplored .

Zinc(II) Complex with Hydroxyimino Ligand ()

The title compound, [ZnCl₂(C₁₀H₁₂N₄O₂)]·0.5H₂O, incorporates a hydroxyimino-containing ligand but forms a coordination complex with zinc.

Property (Z)-N'-Hydroxyfuran-2-carboximidamide HCl Zinc(II) Hydroxyimino Complex
Coordination No metal binding Zn coordinated via pyridine N and amide O
Hydrogen bonding Likely intermolecular H-bonds Intra- and intermolecular H-bonds observed
Geometry Planar furan ring Trigonal-bipyramidal around Zn

Key differences :

  • The target compound lacks the pyridine and amide groups necessary for metal coordination in the zinc complex.
  • Hydroxyimino groups in both compounds may participate in redox reactions, but the zinc complex’s stability is enhanced by covalent metal-ligand bonds .

Research Findings and Implications

  • Synthetic routes : The target compound is likely synthesized via condensation of furan-2-carboximidamide derivatives with hydroxylamine, analogous to methods for methyl-substituted analogs .
  • Stability : The hydrochloride salt improves stability, but the Z-configuration may pose isomerization risks under acidic/basic conditions.
  • Potential applications: Pharmaceutical intermediate: Structural similarity to ranitidine analogs suggests utility in drug development. Chelation therapy: Hydroxyimino groups could bind metal ions, though less effectively than pyridine-containing ligands .

Biological Activity

(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is characterized by the presence of a furan ring, hydroxyl group, and an imidamide functional group. These structural features contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, including indoleamine 2,3-dioxygenase (IDO). This inhibition can enhance immune responses and improve the efficacy of anticancer therapies .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress and related damage.
  • Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role for (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in antimicrobial therapies .

Research Findings and Case Studies

Several studies have explored the biological activity of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits IDO, enhancing immune response in cancer models
Antioxidant ActivityDemonstrates potential to reduce oxidative stress in cell cultures
Antimicrobial ActivityEffective against E. faecalis and S. aureus with MIC values ranging from 40 to 50 µg/mL
Anticancer PotentialShows promise in enhancing the effectiveness of existing chemotherapeutic agents

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, it was administered alongside standard chemotherapeutics. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting synergistic effects when combined with other treatments .

Q & A

Q. Table 1: Key Analytical Parameters for Quality Control

ParameterMethodTarget SpecificationReference
PurityHPLC-UV≥98% (area at 254 nm)
Chloride ContentIon Chromatography19.5–20.5%
Melting PointDSC57–58°C (free base)
Solubility (H2_2O)Gravimetric≥50 mg/mL (pH 5.5)

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